![molecular formula C15H11ClN2O4S B15318151 4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoicacid](/img/structure/B15318151.png)
4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzoic acid moiety linked to a sulfamoyl group, which is further connected to a 3-chloroindole ring. The unique structure of this compound makes it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The 3-chloroindole can then be sulfonated using chlorosulfonic acid to introduce the sulfamoyl group . Finally, the benzoic acid moiety is attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the coupling reactions to ensure high yield and purity .
化学反应分析
Types of Reactions
4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The chloro group on the indole ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid has several scientific research applications:
作用机制
The mechanism of action of 4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways . The sulfamoyl group may enhance the compound’s binding affinity and selectivity for certain targets . Additionally, the benzoic acid moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
相似化合物的比较
4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid can be compared with other indole derivatives, such as:
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure but different functional groups.
Oxindole: An oxidized form of indole with distinct biological activities.
Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure.
The uniqueness of 4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid lies in its combination of the indole, sulfamoyl, and benzoic acid moieties, which confer specific chemical and biological properties .
属性
分子式 |
C15H11ClN2O4S |
|---|---|
分子量 |
350.8 g/mol |
IUPAC 名称 |
4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C15H11ClN2O4S/c16-12-8-17-14-11(12)2-1-3-13(14)18-23(21,22)10-6-4-9(5-7-10)15(19)20/h1-8,17-18H,(H,19,20) |
InChI 键 |
IZDUWYLXOYFZMX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)NC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B15318071.png)

![rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea,cis](/img/structure/B15318113.png)
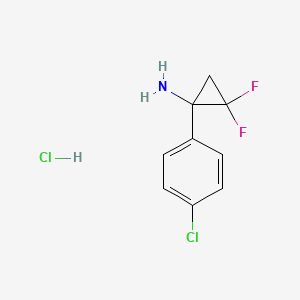
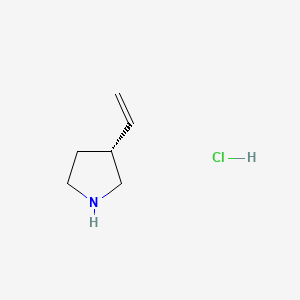
![2-[(2S,4S)-4-fluoropyrrolidin-2-yl]aceticacidhydrochloride](/img/structure/B15318123.png)
![2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B15318128.png)

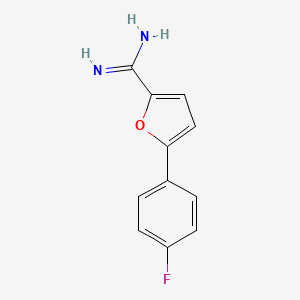
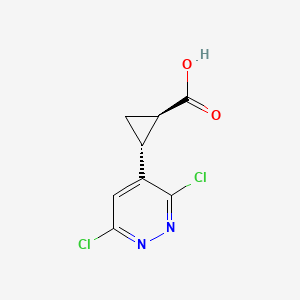
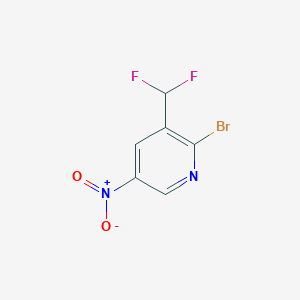
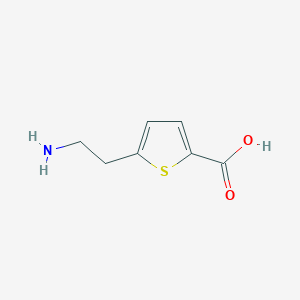
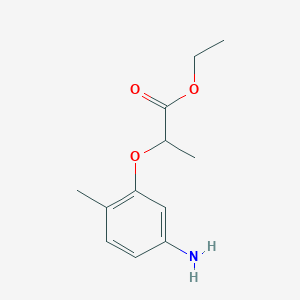
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-sulfonyl fluoride](/img/structure/B15318181.png)
